
Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl-: is a heterocyclic aromatic organic compound It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 The compound is characterized by the presence of two chlorine atoms at positions 2 and 4, a 4-chlorophenyl group at position 5, and a phenyl group at position 6
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloropyrimidine with 4-chlorobenzaldehyde and phenylboronic acid in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as toluene or dimethylformamide, and requires heating to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dihydropyrimidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted pyrimidine derivatives, depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include pyrimidine N-oxides and dihydropyrimidine derivatives, respectively.
科学的研究の応用
Chemistry: Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It has shown promise in the development of anticancer agents, antimicrobial compounds, and enzyme inhibitors .
Industry: The compound is used in the production of specialty chemicals and advanced materials. Its unique structure and reactivity make it suitable for applications in the development of polymers, dyes, and electronic materials .
作用機序
The mechanism of action of Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The presence of chlorine and phenyl groups can enhance its binding affinity and specificity towards these targets .
類似化合物との比較
2,4-Dichloro-5-(4-methylphenyl)-6-phenylpyrimidine: Similar structure but with a methyl group instead of a chlorine atom at the 4-position of the phenyl ring.
2,4-Dichloro-5-(4-fluorophenyl)-6-phenylpyrimidine: Similar structure but with a fluorine atom instead of a chlorine atom at the 4-position of the phenyl ring.
Uniqueness: Pyrimidine, 2,4-dichloro-5-(4-chlorophenyl)-6-phenyl- is unique due to the presence of both chlorine and phenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in medicinal applications .
特性
CAS番号 |
651315-79-6 |
|---|---|
分子式 |
C16H9Cl3N2 |
分子量 |
335.6 g/mol |
IUPAC名 |
2,4-dichloro-5-(4-chlorophenyl)-6-phenylpyrimidine |
InChI |
InChI=1S/C16H9Cl3N2/c17-12-8-6-10(7-9-12)13-14(11-4-2-1-3-5-11)20-16(19)21-15(13)18/h1-9H |
InChIキー |
VIRCDOOWOZPUGO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(C(=NC(=N2)Cl)Cl)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Ethyl-5-propyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12593368.png)
![1-Methyl-4-[(1-phenyloct-1-en-2-yl)sulfanyl]benzene](/img/structure/B12593374.png)
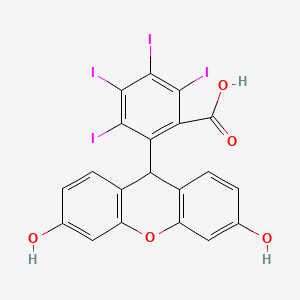
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-5-methylbenzamide](/img/structure/B12593392.png)
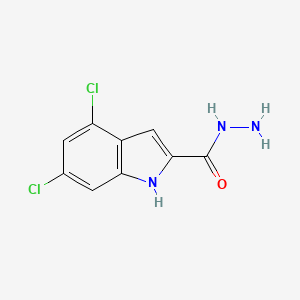
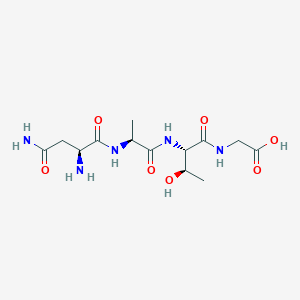
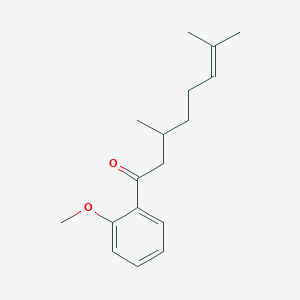
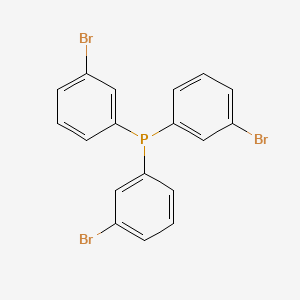
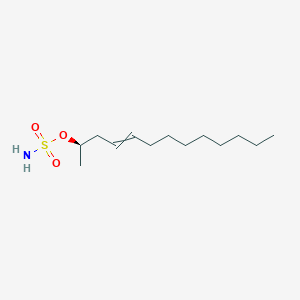
![6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B12593430.png)
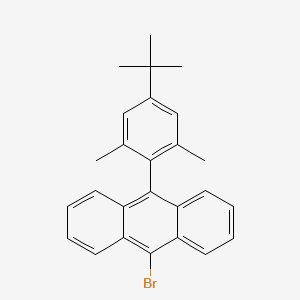
![4-[2-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)hydrazinyl]benzoic Acid](/img/structure/B12593439.png)
![4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile](/img/structure/B12593444.png)
![2-Iodo-3-phenyl-1H-naphtho[2,1-B]pyran-1-one](/img/structure/B12593454.png)
